N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazoloquinazolinone core fused with a thioacetamide moiety. Its synthesis involves multi-step reactions, starting with Friedel-Crafts acylation to generate sulfonylbenzoic acid hydrazides, followed by nucleophilic addition with 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides. Cyclization under basic conditions yields 1,2,4-triazole-3-thiones, which undergo S-alkylation with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) to produce the final acetamide derivative . Structural confirmation is achieved via IR, NMR, and mass spectrometry. Key spectral features include the absence of νC=O (1663–1682 cm⁻¹) in intermediate triazoles and the presence of νC=S (1247–1255 cm⁻¹) in thione tautomers .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-16-11-17(2)13-20(12-16)28-23(33)15-35-26-30-29-25-31(14-18-7-9-19(27)10-8-18)24(34)21-5-3-4-6-22(21)32(25)26/h3-13H,14-15H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDHINKTXOFYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of S-alkylated 1,2,4-triazoloquinazolinones. Below is a detailed comparison with structurally related derivatives from the literature:
Table 1: Structural and Spectroscopic Comparison
Key Observations:
Structural Variations :
- The title compound’s 4-fluorobenzyl and 3,5-dimethylphenyl substituents enhance steric bulk and electron-withdrawing effects compared to simpler aryl groups in compounds [7–15]. This likely improves metabolic stability and target binding specificity.
- Unlike compounds [7–9], which exist as thione tautomers, the title compound’s thioacetamide moiety eliminates tautomerism, conferring structural rigidity .
Synthesis Pathways :
- The title compound shares S-alkylation steps with compounds [10–15], but its use of 4-fluorobenzyl -containing ketones introduces distinct electronic effects compared to phenyl or halogenated aryl groups in analogs .
Spectroscopic Differentiation: The absence of νC=O in compounds [7–9] (due to cyclization) contrasts with the title compound’s strong νC=O (amide) at ~1680 cm⁻¹, confirming its acetamide linkage . Thiadiazolo-triazine derivatives exhibit similar νC=S bands but lack the triazoloquinazolinone core, reducing structural similarity.
The 4-fluorobenzyl group may enhance lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogs .
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